

An In-depth Technical Guide to the Physical and Chemical Properties of Fenchane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenchane**

Cat. No.: **B1212791**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchane (1,3,3-trimethylbicyclo[2.2.1]heptane) is a saturated bicyclic monoterpene hydrocarbon. It serves as the structural backbone for a variety of naturally occurring and synthetic compounds of interest in fields ranging from medicinal chemistry to fragrance science. A thorough understanding of its physical and chemical properties is essential for its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **fenchane**, detailed experimental protocols for their determination, and a summary of its key chemical behaviors. For comparative purposes, data for its more commonly encountered derivative, fenchone, is also included.

Introduction

Fenchane is a carbobicyclic compound belonging to the terpene family. Its rigid, strained bicyclo[2.2.1]heptane framework is responsible for its unique chemical properties and stereochemical complexity.^[1] While **fenchane** itself is not as widely studied as its oxidized derivatives like fenchone (a ketone) and fenchol (an alcohol), it is the foundational structure from which these important molecules are derived.^[2] This guide aims to consolidate the available technical data on **fenchane**, providing a valuable resource for professionals working with **fenchane**-based structures.

Physical Properties

The physical properties of **fenchane** are characteristic of a hydrocarbon of its molecular weight and structure. The quantitative data for **fenchane** and its derivative, fenchone, are summarized in Table 1.

Table 1: Physical Properties of **Fenchane** and Fenchone

Property	Fenchane	Fenchone
Molecular Formula	$C_{10}H_{18}$	$C_{10}H_{16}O$
Molecular Weight	138.25 g/mol [3]	152.23 g/mol [2]
CAS Number	6248-88-0[3]	1195-79-5[2]
Appearance	Not specified, expected to be a liquid or low-melting solid	Colorless liquid with a camphor-like odor[2]
Boiling Point	164 °C (437 K)[4]	192-194 °C[2]
Melting Point	58 °C (331 K)[4]	5-6 °C[2]
Density	Data not available	0.941-0.946 g/cm ³ [2]
Solubility	Insoluble in water; soluble in nonpolar organic solvents	Practically insoluble in water; soluble in ethanol[2]
Refractive Index	Data not available	1.461-1.465[2]

Chemical Properties and Reactivity

As a saturated bicyclic alkane, **fenchane** exhibits relatively low reactivity. Its chemistry is dominated by the stability of its C-C and C-H bonds and the steric hindrance imposed by its bridged ring structure.

Combustion

Like all hydrocarbons, **fenchane** undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.

Halogenation

Fenchane can undergo free-radical halogenation (e.g., with chlorine or bromine) when exposed to UV light. This reaction typically results in a mixture of halogenated **fenchane** derivatives, with substitution occurring at various positions on the bicyclic ring.

Ring Strain and Rearrangements

The bicyclo[2.2.1]heptane skeleton of **fenchane** possesses significant ring strain. This inherent strain can influence the reactivity of **fenchane** derivatives, particularly in reactions involving carbocation intermediates, which are prone to Wagner-Meerwein rearrangements to form more stable carbocations.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **fenchane** and its derivatives.

Table 2: Key Spectroscopic Data for **Fenchane** and Fenchone

Spectroscopic Technique	Fenchane	Fenchone
Mass Spectrometry (GC-MS)	Major fragments (m/z): 95, 81, 55, 109, 82 ^[3]	Major fragments (m/z): 81, 69, 41, 80, 152 ^[2]
¹³ C NMR	Data not available	Spectral data available ^[5]
¹ H NMR	Data not available	Spectral data available ^[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the physical and chemical characterization of **fenchane** and similar compounds.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of a liquid sample using a small quantity of the substance.

Apparatus:

- Thiele tube
- Thermometer (0-250 °C)
- Capillary tube (one end sealed)
- Small test tube
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- A small amount of the liquid **fenchane** sample is placed in the small test tube.
- The sealed capillary tube is inverted and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
- The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
- As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
- The heat source is then removed, and the apparatus is allowed to cool.

- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

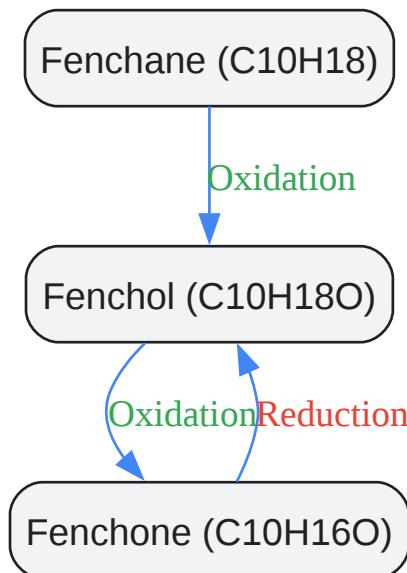
Objective: To separate and identify the components of a volatile sample and to determine the mass-to-charge ratio of the fragments of **fenchane**.

Apparatus:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Helium carrier gas
- Appropriate GC column (e.g., nonpolar, such as HP-5MS)
- Sample vials
- Microsyringe

Procedure:

- A dilute solution of **fenchane** in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
- The GC-MS instrument is set up with an appropriate temperature program for the oven, injector, and detector. A typical program for terpenes might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C).
- A small volume (typically 1 μ L) of the sample is injected into the GC inlet using a microsyringe.
- The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
- As the separated components elute from the column, they enter the mass spectrometer.

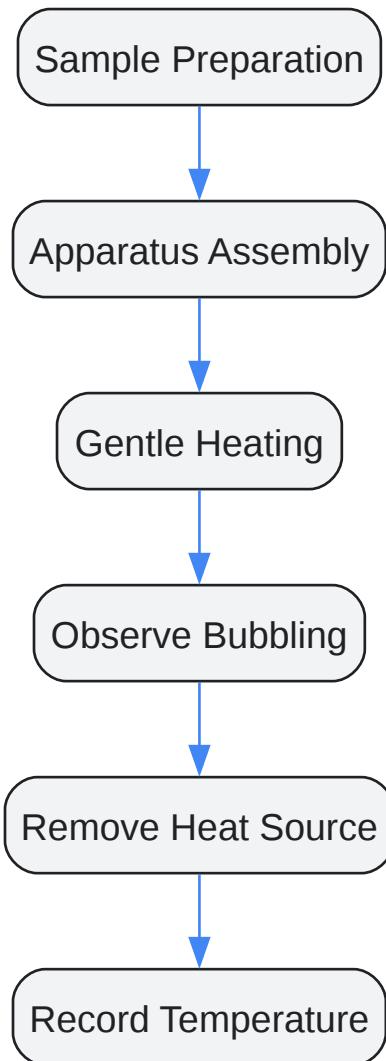

- In the mass spectrometer, the molecules are ionized (typically by electron impact), causing them to fragment.
- The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
- The resulting mass spectrum, a plot of ion intensity versus m/z, provides a molecular fingerprint that can be used to identify **fenchane** by comparing it to a spectral library.

Visualizations

Structural Relationships

The following diagram illustrates the structural relationship between **fenchane** and its common derivatives, fenchol and fenchone.

Structural Relationship of Fenchane Derivatives


[Click to download full resolution via product page](#)

Structural Relationship of **Fenchane** Derivatives

Experimental Workflow: Boiling Point Determination

The diagram below outlines the general workflow for the experimental determination of a boiling point using the Thiele tube method.

Workflow for Boiling Point Determination

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination

Conclusion

Fenchane is a fundamental bicyclic monoterpenene whose physical and chemical properties are dictated by its saturated hydrocarbon nature and strained ring system. While less reactive than its oxidized counterparts, its structural framework is of significant interest. This guide has provided a consolidated source of its known physical properties, expected chemical reactivity, and relevant experimental protocols to aid researchers in their work with this and related compounds. The continued study of **fenchane** and its derivatives holds promise for the development of new molecules with valuable applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate | C12H20O2 | CID 14019266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenchane | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 5. CA2922197A1 - Compositions comprising fluorolefins and uses thereof - Google Patents [patents.google.com]
- 6. AU2020213451A1 - Compositions comprising fluorolefins and uses thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Fenchane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212791#physical-and-chemical-properties-of-fenchane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com